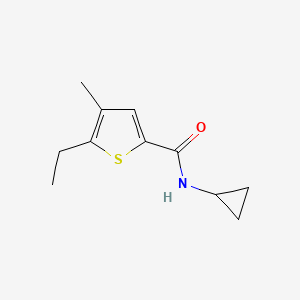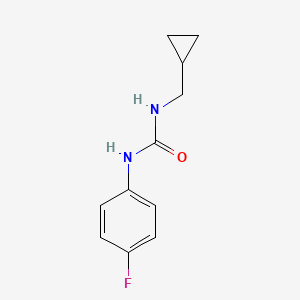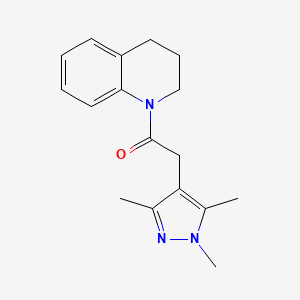
N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain. Specifically, it has been shown to enhance the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide has been shown to produce a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce seizure activity, alleviate pain, and reduce inflammation. In addition, it has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide is its potent pharmacological activity. This makes it an ideal candidate for use in preclinical studies aimed at evaluating the efficacy of novel therapeutic agents. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the exploration of the compound's potential applications in the treatment of other neurological disorders such as epilepsy and multiple sclerosis. In addition, there is also a need for further studies aimed at elucidating the precise mechanism of action of this compound, which could help to inform the development of more effective therapeutic agents.
In conclusion, N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide is a promising compound with potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities, and has also shown promise in the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of other neurological disorders.
Synthesemethoden
The synthesis of N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide can be achieved through several methods. One of the most commonly used methods is the reaction of 5-ethyl-4-methylthiophene-2-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The reaction mixture is then subjected to purification by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities. In addition, this compound has also shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-3-9-7(2)6-10(14-9)11(13)12-8-4-5-8/h6,8H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHFKWLHAWHXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)



![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7474932.png)
![N-cyclopropyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7474939.png)


![N-[(2-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474955.png)

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474974.png)

